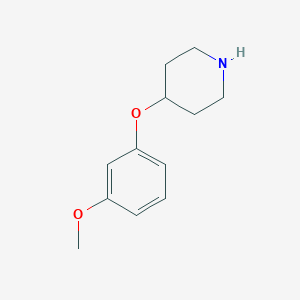

4-(3-Methoxyphenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-3-2-4-12(9-11)15-10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZZLFXWMVOBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390860 | |

| Record name | 4-(3-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162402-37-1 | |

| Record name | 4-(3-Methoxyphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162402-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(3-Methoxyphenoxy)piperidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-methoxyphenoxy)piperidine, a valuable heterocyclic building block in contemporary medicinal chemistry.[1] The piperidine moiety is a prevalent scaffold in a multitude of neurologically active agents, and its strategic functionalization is a cornerstone of modern drug discovery. This document delves into a robust synthetic pathway for the target molecule, elucidates the rationale behind the chosen methodology, and details the analytical techniques required for its unambiguous structural confirmation. The content herein is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the 4-Aryloxypiperidine Scaffold

The 4-aryloxypiperidine structural motif is a privileged scaffold in neuropharmacology, appearing in a range of compounds targeting various receptors and transporters in the central nervous system (CNS). The piperidine ring, with its conformational flexibility and basic nitrogen atom, often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier. The aryloxy substituent at the 4-position allows for fine-tuning of the molecule's interaction with its biological target. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications in areas such as neurological disorders and pain management.[1]

Strategic Synthesis of this compound

The formation of the aryl ether bond is the pivotal step in the synthesis of this compound. Two primary retrosynthetic disconnections can be envisioned, leading to either a Williamson ether synthesis or a Mitsunobu reaction.

-

Williamson Ether Synthesis: This classical approach involves the reaction of an alkoxide with an alkyl halide. In this context, it would entail the deprotonation of 4-hydroxypiperidine followed by reaction with a 3-methoxy-substituted aryl halide. However, the reactivity of aryl halides in nucleophilic aromatic substitution can be low unless activated by electron-withdrawing groups.

-

Mitsunobu Reaction: This powerful and versatile reaction allows for the condensation of an alcohol and a nucleophile (in this case, a phenol) under mild, redox-neutral conditions using a phosphine and an azodicarboxylate.[2] This method often provides excellent yields and is tolerant of a wide range of functional groups.

For the synthesis of this compound, the Mitsunobu reaction is often the preferred method due to its mild reaction conditions and high efficiency. A critical consideration in this synthesis is the presence of the secondary amine in the piperidine ring, which can compete as a nucleophile. Therefore, a protection-deprotection strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its ease of installation and facile removal under acidic conditions.

The overall synthetic strategy will, therefore, involve three key stages:

-

Protection of the piperidine nitrogen of 4-hydroxypiperidine.

-

Mitsunobu reaction between N-Boc-4-hydroxypiperidine and 3-methoxyphenol.

-

Deprotection of the Boc group to yield the final product.

Experimental Protocol

Part A: Synthesis of N-Boc-4-hydroxypiperidine (Intermediate 1)

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of water and dioxane at 0 °C, add a base like triethylamine or sodium bicarbonate (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-hydroxypiperidine, which can be used in the next step without further purification if of sufficient purity.

Part B: Synthesis of N-Boc-4-(3-Methoxyphenoxy)piperidine (Intermediate 2) via Mitsunobu Reaction

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 3-methoxyphenol (1.1 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.

-

After completion, concentrate the reaction mixture.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate N-Boc-4-(3-Methoxyphenoxy)piperidine.

Part C: Synthesis of this compound (Final Product)

-

Dissolve the purified N-Boc-4-(3-Methoxyphenoxy)piperidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a saturated solution of hydrogen chloride (HCl) in ethyl acetate or dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

-

Basify the aqueous layer with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) to a pH > 10.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, this compound.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following analytical techniques are essential for its structural elucidation.

| Technique | Parameter | Expected Value/Observation |

| Mass Spectrometry (MS) | Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol | |

| [M+H]⁺ (Predicted) | m/z 208.1332 | |

| ¹H NMR | Chemical Shift (δ) | Predicted shifts (ppm) in CDCl₃: Aromatic protons (~6.4-7.2), Piperidine protons (~1.5-3.2 and a broad singlet for NH), Methoxyphenoxy proton (~4.3-4.5), Methoxy protons (~3.8) |

| ¹³C NMR | Chemical Shift (δ) | Predicted shifts (ppm) in CDCl₃: Aromatic carbons (~100-160), Piperidine carbons (~30-70), Methoxy carbon (~55) |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3400), C-H stretching (aliphatic and aromatic, ~2800-3100), C-O-C stretching (~1200-1250), and C=C stretching (aromatic, ~1450-1600) |

Note: The NMR and IR data are predicted based on the analysis of the compound's structural fragments and comparison with similar molecules. Experimental data should be acquired for definitive confirmation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound, the expected monoisotopic mass is 207.1259 Da. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as its protonated molecular ion [M+H]⁺ at m/z 208.1332.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Key expected signals include:

-

A multiplet in the aromatic region (approximately δ 6.4-7.2 ppm) corresponding to the four protons on the 3-methoxyphenyl ring.

-

A singlet for the methoxy group protons at around δ 3.8 ppm.

-

A multiplet for the proton at the 4-position of the piperidine ring, shifted downfield due to the adjacent oxygen atom (approximately δ 4.3-4.5 ppm).

-

A series of multiplets for the remaining piperidine ring protons (approximately δ 1.5-3.2 ppm).

-

A broad singlet for the N-H proton of the piperidine ring, which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals corresponding to the structure. Key predicted signals include:

-

Signals for the aromatic carbons, with the carbon attached to the ether oxygen and the methoxy group appearing at lower field (approximately δ 150-160 ppm).

-

A signal for the carbon at the 4-position of the piperidine ring bonded to the ether oxygen (approximately δ 65-75 ppm).

-

Signals for the other piperidine ring carbons (approximately δ 30-50 ppm).

-

A signal for the methoxy carbon at around δ 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups:

-

A broad to medium absorption in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H stretching vibrations for the aromatic and aliphatic protons in the range of 2800-3100 cm⁻¹.

-

A strong C-O-C (aryl ether) stretching vibration around 1200-1250 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a key building block in medicinal chemistry. The detailed protocol, based on a protection-Mitsunobu reaction-deprotection sequence, provides a practical approach for its synthesis. Furthermore, the comprehensive characterization plan, employing mass spectrometry, NMR, and IR spectroscopy, ensures the structural verification and purity assessment of the final product. The information presented herein is intended to empower researchers in their efforts to synthesize and utilize this versatile compound for the development of novel therapeutic agents.

References

- Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. PubMed, 2009-12-01.

- Experimental 13C and 1H NMR spectrum of MPP.

- Supplementary Inform

- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Preprint.

- 4-(3-Methoxyphenyl)piperidin-4-ol. PubChem.

- This compound (C12H17NO2). PubChemLite.

- 4-(3-methoxyphenyl)piperidine (C12H17NO). PubChemLite.

- 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov.

- This compound, 99%. Thermo Fisher Scientific.

- (PDF) Understanding the reaction mechanism of the regioselective piperidinolysis of aryl 1-(2, 4-dinitronaphthyl) ethers in DMSO: Kinetic and DFT studies.

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.

- A User Guide to Modern NMR Experiments. University of Oxford.

- Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- The Mitsunobu Reaction plays a vital part in organic chemistry due to its wide synthetic applications.

- This compound Hydrochloride. Chem-Impex.

Sources

The Multifaceted Biological Landscape of 4-(3-Methoxyphenoxy)piperidine Derivatives: A Technical Guide

Foreword: Unveiling a Privileged Scaffold

In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to diverse biological targets. The 4-(3-methoxyphenoxy)piperidine core is a compelling example of such a scaffold. Its inherent structural features, including a flexible piperidine ring, a strategically positioned ether linkage, and a methoxy-substituted aromatic moiety, provide a versatile template for the design of novel therapeutic agents. This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on this core, with a particular focus on their applications in neuroscience and beyond. We will delve into the nuances of their interactions with key proteins, the rationale behind experimental designs for their evaluation, and the structure-activity relationships that govern their potency and selectivity.

Synthetic Pathways: Constructing the Core and its Analogs

The synthesis of this compound derivatives is a critical aspect of their development, enabling the systematic exploration of chemical space and the optimization of biological activity. A variety of synthetic strategies have been employed, often tailored to the specific substitutions desired on the piperidine and phenoxy rings.

A common and versatile approach involves the nucleophilic substitution of a leaving group at the 4-position of a suitably protected piperidine with 3-methoxyphenol. The choice of protecting group for the piperidine nitrogen is crucial to prevent side reactions and is typically an acid-labile group like tert-butyloxycarbonyl (Boc) or a readily cleavable group like a benzyl group.

Illustrative Synthetic Scheme:

Caption: General synthetic route to this compound and its derivatives.

Further diversification can be achieved through modifications of the phenoxy ring prior to coupling or by functionalizing the piperidine nitrogen of the final core structure. For instance, reductive amination can be employed to introduce a variety of substituents on the piperidine nitrogen, leading to a library of compounds for biological screening. The synthesis of more complex derivatives, such as those with additional substitutions on the piperidine ring, may require multi-step sequences involving reactions like Michael additions.[1]

Key Biological Activities and Therapeutic Targets

The this compound scaffold has been identified as a key pharmacophore for a range of biological targets, primarily within the central nervous system. This section will explore some of the most significant and well-documented activities of these derivatives.

Monoamine Oxidase (MAO) Inhibition: A Target for Neurodegenerative Diseases and Depression

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3] The inhibition of MAOs can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease.[3][4][5] The this compound core has been incorporated into molecules that exhibit potent and selective MAO inhibitory activity.[3]

Structure-Activity Relationship (SAR) Insights:

The nature of the substituent on the piperidine nitrogen plays a crucial role in determining both the potency and selectivity of MAO inhibition. For instance, the length and nature of a linker between the piperidine nitrogen and another cyclic moiety can significantly influence activity. Studies have shown that a linker of 2-5 carbons is often optimal for MAO-B inhibitory activity.[3] Furthermore, the substitution pattern on the phenoxy ring can also modulate activity.

Experimental Protocol: In Vitro MAO Inhibition Assay

The evaluation of MAO inhibitory activity is typically performed using in vitro assays with isolated enzymes (MAO-A and MAO-B). A common method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate.[6][7][8]

Step-by-Step Methodology:

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

-

Inhibitor Preparation: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.

-

Assay Reaction: The assay is typically performed in a 96-well plate format.

-

To each well, add the assay buffer, the MAO enzyme (either MAO-A or MAO-B), and the test compound at various concentrations.

-

A control with a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) and a vehicle control (DMSO) are included.[6][8]

-

The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

-

-

Substrate Addition: A suitable substrate, such as p-tyramine (a substrate for both MAO-A and MAO-B), is added to initiate the reaction.[6][7][8]

-

Detection: A detection reagent containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red) is added. The H₂O₂ produced by the MAO reaction reacts with the fluorogenic substrate in the presence of HRP to generate a fluorescent product.

-

Measurement: The fluorescence intensity is measured using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).[6][7]

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validating System: The inclusion of positive controls (known inhibitors) and a vehicle control ensures the validity of the assay. The signal-to-background ratio should be sufficient for robust statistical analysis. The reproducibility of the IC₅₀ values across multiple experiments is also a key validation parameter.

Workflow Diagram:

Sources

- 1. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. resources.bio-techne.com [resources.bio-techne.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-(3-Methoxyphenoxy)piperidine

Abstract

4-(3-Methoxyphenoxy)piperidine is a synthetic compound featuring structural motifs common to a variety of pharmacologically active agents, particularly those targeting the central nervous system. However, its specific mechanism of action remains largely uncharacterized in publicly available literature. This in-depth technical guide provides a comprehensive, protocol-driven framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the molecular mechanism of this compound. Eschewing a rigid template, this guide presents a logical, field-proven workflow, beginning with broad-spectrum screening to identify potential molecular targets and progressively narrowing the focus to detailed functional characterization and downstream signaling analysis. The protocols detailed herein are designed as self-validating systems, ensuring scientific rigor and reproducibility. This document serves as a roadmap for transforming this compound from a chemical entity into a well-understood pharmacological tool.

Introduction: The Scientific Imperative

The piperidine and methoxyphenoxy moieties are prevalent in numerous clinically significant drugs, including analgesics, antipsychotics, and antidepressants.[1][2] These structural components are known to interact with a range of biological targets, most notably G-protein coupled receptors (GPCRs) and sigma receptors.[3][4] Given the therapeutic potential of compounds with this scaffold, a thorough understanding of the mechanism of action of this compound is a critical step in assessing its potential as a lead compound for drug discovery or as a tool for probing neurobiological pathways.

This guide is structured to mirror the investigative process a senior scientist would undertake when faced with an uncharacterized compound. We will proceed from the foundational question of "Where does it bind?" to the more nuanced inquiries of "What does it do upon binding?" and "What are the downstream cellular consequences?".

Phase I: Target Identification - Casting a Wide Net

Rationale for Experimental Choice: Why Radioligand Binding Assays?

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[5] They are highly sensitive, reproducible, and allow for the determination of the equilibrium dissociation constant (Ki), a fundamental measure of binding affinity. By screening this compound against a diverse panel of targets, we can efficiently identify high-affinity interactions that warrant further investigation.

Experimental Workflow: Broad-Spectrum Radioligand Binding Screen

The following diagram illustrates the workflow for a comprehensive radioligand binding screen.

Caption: Workflow for Target Identification via Radioligand Binding Screen.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure and should be optimized for each specific receptor-radioligand pair.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a dilution series of the compound.

-

Obtain commercially available membrane preparations of the target receptors or prepare them from cells or tissues.

-

Select a suitable radioligand for each target receptor with a known dissociation constant (Kd).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in this order:

-

Assay buffer.

-

The test compound at various concentrations.

-

A fixed concentration of the specific radioligand.

-

The receptor membrane preparation.

-

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer.

-

Dry the filter mat and measure the radioactivity trapped on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Interpretation of Results and Next Steps

A "hit" is typically defined as a compound that exhibits a Ki value in the sub-micromolar to nanomolar range for a specific target. The following table provides a hypothetical outcome of such a screen.

| Target Receptor | Radioligand | Ki of this compound (nM) |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | >10,000 |

| Dopamine D2 | [3H]-Spiperone | 850 |

| Sigma-1 | [3H]-(+)-Pentazocine | 25 |

| Adrenergic α2A | [3H]-Rauwolscine | >10,000 |

| Muscarinic M1 | [3H]-Pirenzepine | 1,500 |

Based on these hypothetical results, the sigma-1 receptor emerges as a high-affinity target for this compound, warranting further investigation.

Phase II: Functional Characterization - Defining the Interaction

Once a primary target is identified, the next crucial step is to determine the functional consequence of the compound's binding. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)?

Rationale for Experimental Choice: Why Second Messenger Assays?

For GPCRs, ligand binding initiates a cascade of intracellular events, starting with the activation of G-proteins and the subsequent modulation of second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.[6][7] Measuring these second messengers provides a direct readout of the functional activity of the compound.

-

cAMP Assays: These are ideal for studying GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins, which respectively increase or decrease the production of cAMP.[5][6]

-

Calcium Flux Assays: These are suitable for GPCRs that couple to Gq G-proteins, which activate phospholipase C, leading to an increase in intracellular calcium.

Since the G-protein coupling of our hypothetical target (sigma-1 receptor is not a classical GPCR, but for the sake of a comprehensive guide, we will proceed assuming a GPCR hit) is unknown, a cAMP assay is a versatile starting point.

Experimental Workflow: cAMP Functional Assay

The following diagram outlines the workflow for a cAMP functional assay to determine agonist and antagonist activity.

Caption: Workflow for cAMP Functional Assay (Agonist and Antagonist Modes).

Step-by-Step Protocol: HTRF-Based cAMP Assay

This protocol is based on a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay.

-

Cell Culture:

-

Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the target receptor in 96- or 384-well plates.

-

-

Agonist Mode:

-

Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the wells.

-

Incubate for a specified time at a controlled temperature.

-

Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

Incubate to allow the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible reader.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Add a known agonist for the receptor at a concentration that elicits approximately 80% of its maximal response (EC80).

-

Follow steps 2c-2f to measure cAMP levels.

-

-

Data Analysis:

-

Agonist Mode: Plot the HTRF ratio against the log concentration of the compound to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) values.

-

Antagonist Mode: Plot the HTRF ratio against the log concentration of the compound to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the agonist-induced response.

-

Interpretation of Results

-

Agonist: The compound will produce a concentration-dependent increase (for Gs-coupled receptors) or decrease (for Gi-coupled receptors, in the presence of forskolin) in cAMP levels.

-

Antagonist: The compound will not have an effect on its own but will inhibit the cAMP response induced by a known agonist.

-

Inverse Agonist: The compound will decrease the basal level of cAMP (in a system with constitutive receptor activity).

Phase III: Downstream Signaling - Mapping the Cellular Impact

Understanding the initial steps of receptor binding and second messenger modulation is crucial, but a complete picture of the mechanism of action requires an investigation of the downstream signaling pathways.

Rationale for Experimental Choice: Why ERK1/2 Phosphorylation?

The Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that is activated by a wide variety of GPCRs, regardless of their G-protein coupling preference (Gs, Gi, or Gq).[8][9] Therefore, measuring the phosphorylation of ERK1/2 serves as a versatile and physiologically relevant readout of GPCR activation.[10][11]

Experimental Workflow: ERK1/2 Phosphorylation Assay

The following diagram illustrates the workflow for an ERK1/2 phosphorylation assay.

Caption: Workflow for ERK1/2 Phosphorylation Assay.

Step-by-Step Protocol: Western Blot for pERK1/2

-

Cell Culture and Treatment:

-

Seed cells expressing the target receptor in multi-well plates.

-

Once confluent, serum-starve the cells for several hours to overnight to reduce basal signaling.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 30 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing:

-

Strip the membrane of the pERK1/2 antibodies.

-

Re-probe the same membrane with an antibody for total ERK1/2 to serve as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for pERK1/2 and total ERK1/2 using densitometry.

-

Normalize the pERK1/2 signal to the total ERK1/2 signal for each sample.

-

Plot the normalized pERK1/2 levels against the compound concentration or time.

-

Interpretation of Results

An increase in the ratio of pERK1/2 to total ERK1/2 upon treatment with this compound would confirm that the compound activates this downstream signaling pathway. The time course of this activation can provide insights into the kinetics of the signaling cascade.

Conclusion: Synthesizing the Mechanistic Narrative

By systematically applying the phased approach outlined in this guide, a researcher can construct a comprehensive and scientifically robust narrative of the mechanism of action of this compound. The data from the radioligand binding assays will identify the molecular target(s). The functional assays will define the nature of the interaction (e.g., agonist, antagonist). Finally, the downstream signaling assays will elucidate the cellular consequences of this interaction. This multi-faceted approach, grounded in established and validated methodologies, provides the necessary framework to transform an uncharacterized molecule into a valuable tool for scientific discovery and a potential starting point for therapeutic development.

References

- Ahn, S., et al. (2004). Differential kinetic and spatial patterns of β-arrestin and G protein-mediated ERK activation by the angiotensin II receptor. Journal of Biological Chemistry, 279, 35518-35525.

- Kumari, P., Ghosh, E., & Shukla, A. K. (2015). Emerging Approaches to GPCR Ligand Screening for Drug Discovery. Trends in Molecular Medicine, 21(11), 687-701.

-

Omic.ai. (n.d.). GPCR Ligand Screening Workflow. Retrieved from [Link]

- Paila, Y. D., & Chetty, C. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57.

- Sexton, P. M., & Christopoulos, A. (2023). GPCRLigNet: Rapid Screening for GPCR Active Ligands Using Machine Learning. bioRxiv.

- Shukla, A. K. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Enzymology, 535, 305-314.

- Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Opioid Management, 11(1), 77-86.

- Wang, L., & Xie, X. Q. (2012). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. Current Pharmaceutical Design, 18(2), 164-172.

- Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of opioid management, 11(1), 77–86.

- Olsen, R. H. J., & English, K. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 136(1), jcs260848.

- Olsen, R. H. J., & English, K. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 136(1).

- Pineda-Farias, J. B., et al. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 14, 1209384.

-

Celen, S. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Retrieved from [Link]

- Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 64(2), 125-132.

- Assay Guidance Manual. (2012). Phospho-ERK Assays. NCBI Bookshelf.

- Möller, C., et al. (2008). Prediction of GPCR-G Protein Coupling Specificity Using Features of Sequences and Biological Functions. Journal of Medicinal Chemistry, 51(10), 2923-2931.

-

Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

- Kim, T. H., et al. (2019). Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors. BMB Reports, 52(3), 196-201.

- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf.

- Laghezza, A., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effect. European Journal of Medicinal Chemistry, 228, 114038.

- Szwabowski, G. L., Baker, D. L., & Parrill, A. L. (2023). Workflow for GPCR template selection through a biophysical approach. Journal of Molecular Graphics and Modelling, 119, 108390.

- Laghezza, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038.

- Paila, Y. D., & Chetty, C. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57.

- Lefkowitz, R. J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.

- Boukhdoud, N., et al. (2024). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. International Journal of Molecular Sciences, 25(1), 543.

- Ryznerski, Z., et al. (1989). Synthesis and Pharmacological Properties of Phenoxyethylpiperazine Derivatives. Polish Journal of Pharmacology and Pharmacy, 41(2), 191-199.

- Inoue, A., et al. (2019). Decoding Principles of Selective GPCR-Gα Coupling. Biochemistry, 58(41), 4171-4177.

- Lenselink, E. B., et al. (2017). Characterization of Ligand Binding to GPCRs Through Computational Methods. Methods in Molecular Biology, 1646, 187-208.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Insel, P. A., et al. (2019). GPCRomics: An approach to discover GPCR drug targets. Pharmacological Research, 143, 1-10.

- Matsumoto, R. R., et al. (2020). The sigma receptor ligand N-phenylpropyl-N′-(4-methoxyphenethyl)3piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice. Psychopharmacology, 237(3), 723-734.

- Laghezza, A., et al. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS.

- Matsumoto, R. R., et al. (2020). The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)3piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice. Psychopharmacology, 237(3), 723–734.

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Methoxyphenoxy)piperidine Hydrochloride: Properties and Applications

This guide provides a comprehensive technical overview of 4-(3-Methoxyphenoxy)piperidine hydrochloride, a versatile heterocyclic compound with significant applications in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, synthesis, spectral analysis, and potential pharmacological applications of this important chemical building block.

Chemical Identity and Physical Properties

This compound hydrochloride is a piperidine derivative characterized by a methoxyphenoxy group at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 1166820-47-8 | , |

| Molecular Formula | C₁₂H₁₇NO₂·HCl | |

| Molecular Weight | 243.73 g/mol | , |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not definitively reported; a related compound, (-)-trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)methylpiperidine hydrochloride, has a melting point of 180°-182° C.[1] | |

| Solubility | Favorable solubility is noted, particularly as the hydrochloride salt.[2] | |

| Storage Conditions | Store at 0-8°C.[2] |

Synthesis and Characterization

The synthesis of this compound hydrochloride is not extensively detailed in publicly available literature. However, a general synthetic strategy can be inferred from the synthesis of related phenoxypiperidine derivatives. A common approach involves the nucleophilic substitution of a suitable piperidine precursor with a methoxyphenoxy-containing moiety.

A plausible synthetic route, based on related syntheses, is the etherification of 4-hydroxypiperidine with 3-methoxyphenol, followed by conversion to the hydrochloride salt. The causality behind this choice of reaction is the well-established Williamson ether synthesis, which is a reliable method for forming aryl ethers. The use of a protected 4-hydroxypiperidine, such as the N-Boc derivative, is often employed to prevent side reactions at the piperidine nitrogen. The final deprotection and salt formation with hydrochloric acid yield the desired product.

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group, the methoxy protons (a singlet around 3.8 ppm), and the protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen and oxygen atoms will be the most downfield among the piperidine signals.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring.

-

FT-IR: The infrared spectrum should exhibit characteristic absorbances for the C-O-C ether linkage, C-H bonds of the aromatic and aliphatic systems, and the N-H stretching of the protonated amine in the hydrochloride salt.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Applications in Research and Drug Development

This compound hydrochloride is a valuable building block in medicinal chemistry, primarily due to the prevalence of the piperidine scaffold in a wide range of pharmaceuticals.[3] Its utility stems from its ability to serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2]

Neurological Disorders and Pain Management

The primary area of interest for this compound is in the development of novel therapeutics for neurological disorders and pain management.[2] The piperidine nucleus is a common feature in many centrally acting drugs, and the methoxyphenoxy moiety can be crucial for receptor binding and modulating pharmacological activity.

Derivatives of phenoxypiperidine are being investigated for their potential to interact with various neurotransmitter systems.[2] This includes research into their effects on serotonin (5-HT) pathways, which are implicated in mood disorders and pain perception.[1]

Role as a Versatile Intermediate

Beyond neuropharmacology, this compound hydrochloride is utilized in the synthesis of a broader range of bioactive molecules. Its applications extend to the development of agrochemicals and other specialty chemicals.[2] The stability and favorable solubility of the hydrochloride salt make it a practical choice for various chemical transformations.[2]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound hydrochloride is not widely available, general precautions for handling piperidine derivatives should be followed. These compounds are typically classified as irritants.

General Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water.

-

Skin: Wash with soap and water.

-

-

Storage: Store in a cool, dry place in a tightly sealed container.[2]

For more detailed safety information, it is recommended to consult the supplier-specific SDS.

Conclusion

This compound hydrochloride is a chemical intermediate with significant potential in the field of drug discovery and development, particularly in the search for new treatments for neurological disorders and pain. Its versatile structure allows for the synthesis of a wide array of derivatives, making it a valuable tool for medicinal chemists. Further research into the specific pharmacological properties and optimization of synthetic routes will continue to enhance its utility in the scientific community.

References

- Google Patents. (n.d.). US4585777A - (-)-Trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)methylpiperidine for potentiating 5-HT.

-

University of Bari. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Retrieved from [Link]

-

Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]

- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

- Google Patents. (n.d.). US4550116A - Piperidine derivatives.

Sources

Spectroscopic Characterization of 4-(3-Methoxyphenoxy)piperidine: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-(3-Methoxyphenoxy)piperidine. In the absence of publicly available experimental data for this specific compound, this document leverages predictive methodologies based on foundational spectroscopic principles and comparative analysis with structurally related molecules. It is designed to serve as a robust resource for researchers, scientists, and drug development professionals, offering predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, field-proven protocols for the empirical acquisition of such spectra. This guide is structured to provide both a theoretical framework for understanding the spectroscopic behavior of this compound and practical instructions for its experimental characterization.

Introduction: The Challenge of Undocumented Spectroscopic Profiles

This compound is a molecule of interest in medicinal chemistry and drug development, serving as a potential building block for novel therapeutic agents. The piperidine and methoxyphenoxy moieties are common scaffolds in pharmaceuticals, making a thorough understanding of their combined spectroscopic signature essential for synthesis confirmation, quality control, and metabolic studies.

A comprehensive search of established scientific databases (including PubChem, SciFinder, and Reaxys) and the broader scientific literature reveals a notable absence of published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound. This guide directly addresses this information gap by providing a detailed, predictive analysis of its spectroscopic profile. By dissecting the molecule into its constituent functional groups and drawing on established principles of spectroscopy and data from analogous compounds, we can construct a reliable, predicted spectral dataset. This approach not only offers a valuable reference point for researchers working with this molecule but also outlines the causal relationships between molecular structure and spectral output.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency tables, fragmentation rules, and spectral data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of the distinct chemical environments within the this compound structure.

To facilitate the discussion of NMR data, the atoms in this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment | Rationale |

| H-C11 | 7.15 - 7.25 | t | ~8.0 | 1H | Ar-H | Triplet expected due to coupling with two ortho protons (H-C9, H-C13). Located in a typical aromatic region. |

| H-C9, H-C13 | 6.45 - 6.55 | m | - | 2H | Ar-H | These protons are ortho to the methoxy group and meta to the piperidinoxy group, leading to a complex multiplet. |

| H-C12 | 6.40 - 6.50 | m | - | 1H | Ar-H | This proton is para to the methoxy group and ortho to the piperidinoxy group, appearing as a multiplet. |

| H-C4 | 4.30 - 4.50 | m | - | 1H | O-CH | The proton on the carbon bearing the ether oxygen is significantly deshielded. |

| H-C15 | 3.80 | s | - | 3H | O-CH₃ | Singlet for the methoxy group protons in a typical chemical shift range. |

| H-C2, H-C6 (eq) | 3.10 - 3.25 | m | - | 2H | N-CH₂ | Equatorial protons alpha to the nitrogen are typically downfield compared to axial protons. |

| H-C2, H-C6 (ax) | 2.65 - 2.80 | m | - | 2H | N-CH₂ | Axial protons alpha to the nitrogen. |

| H-C3, H-C5 (eq) | 1.95 - 2.10 | m | - | 2H | CH₂ | Equatorial protons beta to the nitrogen. |

| H-N1 | 1.70 - 2.50 | br s | - | 1H | N-H | Broad singlet, chemical shift is concentration and solvent dependent. |

| H-C3, H-C5 (ax) | 1.60 - 1.75 | m | - | 2H | CH₂ | Axial protons beta to the nitrogen. |

| Atom | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| C8 | 160.5 | Ar C-O | Aromatic carbon attached to the ether oxygen, significantly deshielded. |

| C10 | 157.0 | Ar C-O | Aromatic carbon attached to the methoxy group. |

| C11 | 130.0 | Ar C-H | Aromatic methine carbon. |

| C13 | 107.0 | Ar C-H | Aromatic methine carbon ortho to the methoxy group. |

| C9 | 106.5 | Ar C-H | Aromatic methine carbon ortho to the methoxy group. |

| C12 | 101.0 | Ar C-H | Aromatic methine carbon para to the methoxy group. |

| C4 | 72.0 | O-CH | Piperidine carbon attached to the ether oxygen. |

| C15 | 55.5 | O-CH₃ | Methoxy carbon. |

| C2, C6 | 42.0 | N-CH₂ | Piperidine carbons alpha to the nitrogen. |

| C3, C5 | 31.0 | CH₂ | Piperidine carbons beta to the nitrogen. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds, as well as aromatic C=C vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3300 - 3350 | Medium, sharp | N-H Stretch | Characteristic for a secondary amine.[1][2] |

| 3000 - 3100 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring. |

| 2800 - 3000 | Medium-Strong | Aliphatic C-H Stretch | From the piperidine and methoxy methyl groups. |

| 1580 - 1600 | Medium-Strong | Aromatic C=C Stretch | Characteristic of the benzene ring. |

| 1450 - 1500 | Medium-Strong | Aromatic C=C Stretch | Characteristic of the benzene ring. |

| 1200 - 1280 | Strong | Aryl-O Asymmetric Stretch | Due to the C-O-C ether linkage on the aromatic ring.[3][4] |

| 1070 - 1150 | Strong | Alkyl-O Symmetric Stretch | Due to the C-O-C ether linkage on the piperidine ring.[3][4] |

| 1020 - 1250 | Medium | C-N Stretch | From the aliphatic amine in the piperidine ring.[2] |

| 800 - 900 | Strong | N-H Wag | Out-of-plane bending for a secondary amine.[2][5] |

| 690 - 900 | Strong | Aromatic C-H Bending | Out-of-plane bending patterns will indicate the 1,3-disubstitution on the benzene ring. |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for a molecule like this, as it is a soft ionization technique that will likely produce a prominent protonated molecule, [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.

-

Molecular Formula: C₁₂H₁₇NO₂

-

Molecular Weight: 207.27 g/mol

-

Monoisotopic Mass: 207.12593 Da

-

Predicted [M+H]⁺: m/z 208.1332

-

Predicted [M+Na]⁺: m/z 230.1152

The fragmentation of the protonated molecule will likely be initiated at the protonated piperidine nitrogen, leading to characteristic losses.

Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound.

Causality of Fragmentation:

-

Loss of 3-methoxyphenol: A common pathway for protonated ethers is the cleavage of the C-O bond, leading to the loss of the neutral alcohol or phenol. In this case, cleavage of the piperidine C4-O7 bond would result in the loss of 3-methoxyphenol, leaving a piperidinyl cation fragment at m/z 84.08.[6]

-

α-Cleavage of the Piperidine Ring: Fragmentation can be initiated by cleavage of the bonds adjacent to the protonated nitrogen atom. This can lead to ring-opening and subsequent loss of neutral fragments, resulting in various iminium ions.[6][7] A likely fragmentation would involve the loss of a C₄H₈N fragment, leaving a charged 3-methoxyphenoxy fragment.

-

Loss of a Methyl Radical: While less common in ESI, high collision energies can induce the loss of a methyl radical from the methoxy group, resulting in a fragment at m/z 193.12.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound. These protocols represent standard, validated procedures in analytical chemistry.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[8][9]

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particulates.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

Cap the NMR tube securely.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical peak shape for the solvent or reference signal.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30' or 'zgpr' with water suppression if needed).

-

Set the spectral width to approximately 12-16 ppm, centered around 6-7 ppm.

-

Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire 16 to 64 scans for a good signal-to-noise ratio.

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all peaks and analyze the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Set the spectral width to approximately 220-240 ppm, centered around 100-120 ppm.

-

Set the relaxation delay (d1) to 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 to 4096) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

ATR-FTIR Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology:

-

Instrument Preparation:

-

Background Spectrum:

-

With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[11]

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption bands and correlate them with specific functional group vibrations.

-

-

Cleaning:

-

Retract the press arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened cloth.

-

ESI Mass Spectrometry Protocol

Objective: To determine the accurate mass of the molecule and study its fragmentation patterns.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[12]

-

Create a dilute working solution by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The final concentration should be in the low µg/mL to high ng/mL range.[12][13]

-

Filter the final solution through a 0.22 µm syringe filter if any particulates are present.

-

-

Instrument Setup (Q-TOF or Orbitrap):

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ionization source to Electrospray Ionization (ESI), positive ion mode.

-

Optimize source parameters such as capillary voltage, nebulizer gas flow, and source temperature.

-

-

MS (Full Scan) Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

-

-

MS/MS (Tandem MS) Acquisition:

-

Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 208.13) as the precursor ion.

-

Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.

-

Acquire the product ion spectrum to observe the fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the precursor ion and compare it to the calculated exact mass.

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure and confirm connectivity.

-

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, a robust and scientifically grounded prediction of its NMR, IR, and MS spectra is possible through the application of fundamental principles and comparative analysis. This guide provides a comprehensive predicted dataset that can aid in the identification and characterization of this molecule. The detailed experimental protocols included herein offer a validated pathway for researchers to acquire empirical data, which can then be used to verify and refine the predictions made in this document. This dual approach of prediction and methodological guidance serves to empower researchers in their work with this and other novel chemical entities.

References

- BenchChem. (2025).

- ACD/Labs. (n.d.). NMR Prediction.

- OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary Chemistry Department website.

- Melo, V. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 977-986.

- Bruker. (n.d.). Mnova Predict | Accurate Prediction.

- Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446.

- Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-27.

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26.

- Colorado State University. (n.d.). CASCADE - Chemical Shift Calculator.

- Mestrelab Research. (n.d.). Download Mnova NMRPredict.

- Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor.

- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.

- University of Toronto Scarborough. (n.d.).

- Scribd. (n.d.).

- Iowa State University. (n.d.). NMR Sample Preparation.

- Kato, L., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(1), 87-95.

- IR spectrum of Ethers || FTIR spectroscopy. (2023, February 27). [Video]. YouTube.

- Emwas, A. H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(3), 243.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted).

- Georgia Institute of Technology. (2023).

- Ge, D. H., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.

- LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.

- QuimicaOrganica.org. (n.d.). IR spectrum: Ethers.

- Boston University. (n.d.). Basic NMR Concepts.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Western University. (n.d.).

- ATR FTIR Basics | Attenuated Total Reflectance. (2019, November 26). [Video]. YouTube.

- Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Department of Chemistry.

- Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. Magnetic Resonance in Chemistry, 44(10), 948-954.

- NIST. (n.d.). Piperidine. In NIST Chemistry WebBook.

- Kertesz, V., & Van Berkel, G. J. (2019).

- ResearchGate. (n.d.). Experimental and calculated 13C, 1H and 15N NMR chemical shifts (ppm) of 4-pypp.

- Kruve, A., et al. (2008). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 80(13), 4976-4984.

- Specac Ltd. (n.d.).

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3584.

- Science Ready. (n.d.).

- eGyanKosh. (n.d.).

- Clark, J. (n.d.).

- How to predict the 13C NMR spectrum of a compound. (2017, November 28). [Video]. YouTube.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?

- Laskin, J., et al. (2016). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 8(39), 7142-7150.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Department of Chemistry.

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. agilent.com [agilent.com]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Rutgers_MS_Home [react.rutgers.edu]

An In-depth Technical Guide to the Solubility and Stability of 4-(3-Methoxyphenoxy)piperidine

Introduction

4-(3-Methoxyphenoxy)piperidine is a versatile heterocyclic compound that serves as a crucial structural motif and synthetic intermediate in medicinal chemistry.[1] Its substituted piperidine core is a common feature in a wide array of biologically active molecules, particularly those targeting the central nervous system.[1][2] As with any compound intended for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. The methodologies described herein are grounded in industry best practices and aligned with international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH).[3][4][5]

The Core Imperative: Why Solubility and Stability Dictate Developmental Fate

-

Solubility directly influences a compound's bioavailability and the feasibility of creating viable dosage forms. Poor solubility can hinder absorption, lead to unreliable results in biological assays, and create significant formulation challenges.[6][7]

-

Stability determines a compound's shelf-life and ensures that the patient receives a safe and effective product. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[8][9]

This guide will systematically detail the experimental workflows to de-risk a developmental candidate like this compound by thoroughly profiling these two key attributes.

Part 1: Solubility Characterization

The solubility of a compound is not a single value but is dependent on the conditions of the medium in which it is dissolved. We will explore two key types of solubility: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[10] The shake-flask method is the universally recognized gold-standard for this determination. This measurement is critical for pre-formulation development.

-

Preparation: Accurately weigh an excess amount of solid this compound hydrochloride into separate glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to each vial. A range of pH values should be tested to understand the compound's behavior in different physiological environments (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[10]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility is a high-throughput measurement used in early drug discovery to assess how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[11][12] While not a true equilibrium value, it is invaluable for ranking compounds and identifying potential liabilities early.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[13]

-

Buffer Addition: Rapidly add the desired aqueous buffer to each well to achieve the final test concentrations, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize co-solvent effects.[11]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[14]

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. Increased scattering indicates precipitation of the compound.[13]

-

Direct UV with Filtration: Alternatively, filter the plate contents to separate undissolved particles and measure the UV absorbance of the filtrate in a new plate to determine the concentration of the dissolved compound.[7]

-

Data Presentation: Solubility Profile

The following table presents hypothetical solubility data for this compound hydrochloride to illustrate a typical output.

| Parameter | Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Thermodynamic | 0.1 N HCl | 1.2 | 25 | > 2000 |

| Thermodynamic | Acetate Buffer | 4.5 | 25 | 1570 |

| Thermodynamic | Phosphate Buffer | 6.8 | 25 | 450 |

| Thermodynamic | Phosphate Buffer | 7.4 | 25 | 380 |

| Thermodynamic | Simulated Gastric Fluid | 1.2 | 37 | > 2000 |

| Thermodynamic | Simulated Intestinal Fluid | 6.8 | 37 | 425 |

| Kinetic | Phosphate Buffered Saline | 7.4 | 25 | 125 |

Note: Data are hypothetical and for illustrative purposes only.

The pH-dependent solubility is evident, a typical characteristic for a basic compound like a piperidine derivative, which is more soluble at acidic pH due to protonation.

Part 2: Chemical Stability Assessment

Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[15] Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the degradation of the compound to identify likely degradation products and establish degradation pathways.[9][16] This is mandated by ICH guideline Q1A(R2).[4][5]

Forced Degradation Studies

The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical methods are capable of detecting any degradants that might form under long-term storage conditions.

A stock solution of this compound is subjected to the following conditions in parallel. A control sample, protected from stress, is analyzed alongside.

-

Acid Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the compound with 0.1 N NaOH at room temperature or slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

-

Photostability: Expose the solid compound and a solution to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light, as specified in ICH Q1B.[17][18][19] A dark control sample should be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.[20]